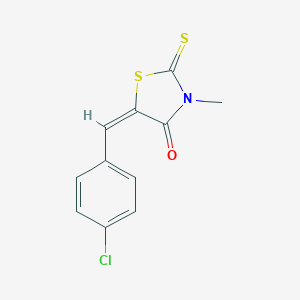

5-(p-Chlorobenzylidene)-3-methylrhodanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(p-Chlorobenzylidene)-3-methylrhodanine is a useful research compound. Its molecular formula is C11H8ClNOS2 and its molecular weight is 269.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(p-Chlorobenzylidene)-3-methylrhodanine is a heterocyclic compound belonging to the rhodanine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3-methylrhodanine with p-chlorobenzaldehyde under acidic conditions. Methods such as microwave irradiation or conventional heating are commonly employed. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

These techniques confirm the compound's structure and purity, ensuring reliable biological evaluations.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

The compound shows promising antibacterial and antifungal properties against various pathogens, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

These findings suggest its potential as a therapeutic agent in treating infections caused by these microorganisms.

2. Enzyme Inhibition

This compound has been reported to inhibit key enzymes involved in neurodegenerative diseases, specifically:

- Acetylcholinesterase

- Butyrylcholinesterase

Inhibition of these enzymes may contribute to therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .

3. Antioxidant Properties

The compound exhibits free radical scavenging activity, which is vital for protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of aging and various diseases linked to oxidative stress.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study found that derivatives of this compound showed varying degrees of enzyme inhibition, with some exhibiting IC50 values indicative of strong inhibitory effects against acetylcholinesterase .

- Another investigation highlighted its antibacterial efficacy, reporting minimal inhibitory concentrations (MICs) that demonstrate its potential as an antimicrobial agent.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(4-Methoxybenzylidene)-3-methylrhodanine | Methoxy group instead of chloro | Enhanced solubility in organic solvents |

| 5-(4-Bromobenzylidene)-3-methylrhodanine | Bromine atom in place of chlorine | Potentially increased reactivity |

| 5-(Phenylmethylidene)-3-methylrhodanine | No halogen substituent | Broader spectrum of biological activity |

| 5-(2-Nitrobenzylidene)-3-methylrhodanine | Nitro group introduces electron-withdrawing character | Increased antibacterial activity |

This table illustrates how variations in substituents can significantly affect biological activity and chemical reactivity, underscoring the significance of the p-chlorobenzylidene group in enhancing the compound's properties.

特性

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRYJAAWKRWXCV-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23517-83-1 |

Source

|

| Record name | Rhodanine, 5-(p-chlorobenzylidene)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。